

Benchmarking Gozanertinib Against Novel EGFR Inhibitors: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	Gozanertinib	
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For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) mutations is rapidly evolving. While third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib have demonstrated significant efficacy, the emergence of resistance mutations, particularly the C797S mutation, necessitates the development of novel therapeutic strategies. This guide provides a comparative analysis of **Gozanertinib** (BPI-23314) against a selection of novel EGFR inhibitors, including the fourth-generation TKIs BLU-945 (futresib) and BBT-176, and the HER3-directed antibody-drug conjugate (ADC) Patritumab Deruxtecan. This comparison is based on available preclinical and clinical data to inform research and drug development efforts.

Executive Summary

This guide benchmarks **Gozanertinib** against next-generation EGFR inhibitors, highlighting their mechanisms of action, preclinical efficacy, and available clinical data. **Gozanertinib**, a furanopyrimidine-based irreversible EGFR inhibitor, has shown potent activity against EGFR activating and T790M resistance mutations. However, its efficacy against the C797S mutation, a key mechanism of resistance to third-generation TKIs, is not as extensively documented in publicly available data as that of fourth-generation inhibitors like BLU-945 and BBT-176. These newer agents are specifically designed to target C797S-mediated resistance. Patritumab



Deruxtecan offers a distinct approach by targeting HER3, a key signaling partner of EGFR, thereby bypassing EGFR-centric resistance mechanisms.

Data Presentation

The following tables summarize the available quantitative data for **Gozanertinib** and the selected novel EGFR inhibitors. It is important to note that direct head-to-head comparative studies are limited, and data are compiled from various independent preclinical and clinical investigations.

Table 1: Preclinical Activity of EGFR Inhibitors (IC50, nM)

Target	Gozanertinib (BPI- 23314)	BLU-945 (futresib)	BBT-176	
EGFR WT	15[1]	>900-fold selectivity over WT	Weak antiproliferation in WT cells	
EGFR L858R	-	Sub-nanomolar	-	
EGFR del19	-	Sub-nanomolar	-	
EGFR L858R/T790M	48[1]	Sub-nanomolar	-	
EGFR del19/T790M	-	Sub-nanomolar	-	
EGFR L858R/C797S	-	Active	5.35	
EGFR del19/C797S	-	Active	4.36	
EGFR L858R/T790M/C797S	Data not available	Sub-nanomolar	1.79	
EGFR del19/T790M/C797S	Data not available	Sub-nanomolar	1.79	

Note: IC50 values represent the concentration of the inhibitor required to inhibit 50% of the target's activity. Lower values indicate higher potency. Data for **Gozanertinib** against C797S mutations were not readily available in the reviewed sources.

Table 2: Clinical Efficacy of Novel EGFR-Targeted Therapies



Inhibitor	Trial Name (Phase)	Patient Population	Overall Response Rate (ORR)	Progressio n-Free Survival (PFS)	Overall Survival (OS)
Gozanertinib (BPI-23314)	Data not available	Data not available	Data not available	Data not available	Data not available
BLU-945 (futresib)	SYMPHONY (Phase 1/2)	EGFR-mutant NSCLC with prior TKI	Early evidence of clinical activity, including a partial response at 400 mg QD[2]	Data not mature	Data not mature
BBT-176	NCT0482002 3 (Phase 1/2)	EGFR-mutant NSCLC with prior TKI	Tumor shrinkage observed in patients with EGFR 19Del/T790M /C797S mutation[3]	Data not mature	Data not mature
Patritumab Deruxtecan	HERTHENA- Lung01 (Phase 2)	EGFR-mutant NSCLC with prior EGFR TKI and platinum- based chemotherap	29.8%	6.4 months (median DOR)	-







Patritumab
Deruxtecan

HERTHENALung02
(Phase 3)

EGFR-mutant
NSCLC with
prior EGFR
TKI

5.8 months
16.0 months
(median)[4]

Note: Clinical trial data is subject to change as studies mature. ORR indicates the percentage of patients whose tumors shrink by a certain amount. PFS is the length of time during and after treatment that a patient lives with the disease without it getting worse. OS is the length of time from the start of treatment that a patient is still alive.

Mechanisms of Action and Signaling Pathways

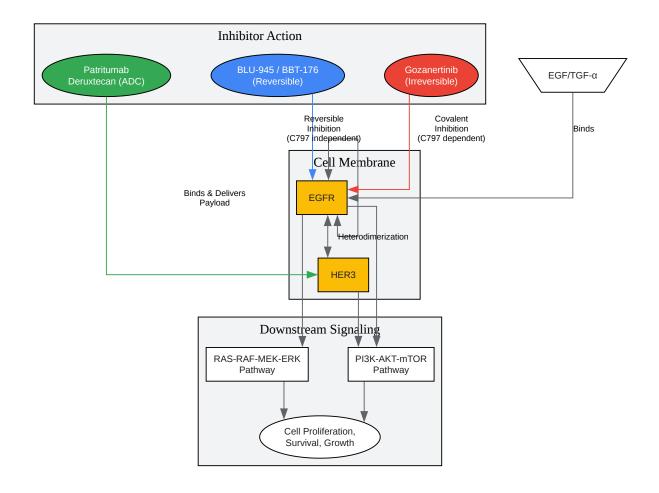
The inhibitors discussed employ different strategies to counteract EGFR-driven tumorigenesis and resistance.

Gozanertinib (BPI-23314) is a furanopyrimidine-based irreversible inhibitor that covalently binds to the cysteine residue in the ATP-binding pocket of EGFR, thereby blocking its kinase activity. Its primary targets appear to be the common activating mutations and the T790M resistance mutation.

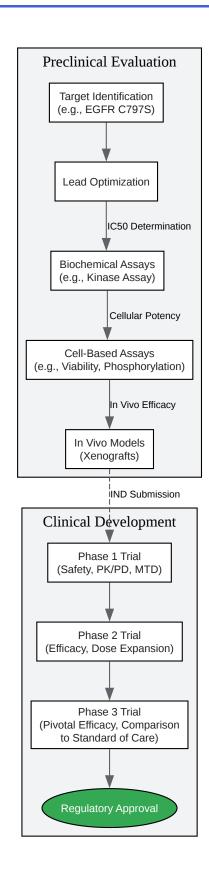
BLU-945 (futresib) and BBT-176 are fourth-generation, reversible, ATP-competitive EGFR inhibitors. They are specifically designed to have high potency against EGFR harboring the C797S mutation, which prevents the covalent binding of irreversible inhibitors like osimertinib and likely **Gozanertinib**. Their reversible binding mechanism allows them to inhibit the kinase activity of C797S-mutant EGFR.

Patritumab Deruxtecan is an antibody-drug conjugate (ADC) that targets HER3, a member of the ErbB family of receptor tyrosine kinases that forms heterodimers with EGFR. Upon binding to HER3 on the tumor cell surface, the ADC is internalized, and a potent topoisomerase I inhibitor payload is released, leading to DNA damage and cell death. This mechanism allows it to be effective regardless of the specific EGFR resistance mutation.









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